3,5-dimethoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide
Description
Propriétés
IUPAC Name |
3,5-dimethoxy-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-25-14-8-12(9-15(11-14)26-2)20(24)21-13-5-6-16-17(10-13)23-19(22-16)18-4-3-7-27-18/h5-6,8-11,18H,3-4,7H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVNJAQDEFSASP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4CCCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced via a cyclization reaction involving a suitable diol and an acid catalyst.
Attachment of the Benzamide Group: The final step involves the coupling of the benzimidazole-tetrahydrofuran intermediate with 3,5-dimethoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinone derivatives.
Reduction: Reduction reactions can target the benzimidazole ring, potentially leading to the formation of dihydrobenzimidazole derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its unique structural features.
Medicine
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers or coatings with specific properties.
Mécanisme D'action
The mechanism by which 3,5-dimethoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Key Structural Attributes :
- Benzimidazole core : Facilitates hydrogen bonding and π-π interactions with biological targets.
- 3,5-Dimethoxybenzamide : Electron-donating methoxy groups modulate electronic properties and binding affinity.
Structural Analogues and Their Properties
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Core Structure | Substituents (Position) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 3,5-Dimethoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide | Benzimidazole | 2-(Tetrahydrofuran-2-yl) | ~377.4 (estimated) | Amide, methoxy, tetrahydrofuran |
| 3,5-Dimethoxy-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide | Benzodiazole | 2-Methyl, 1-phenyl | 290.35 | Amide, methoxy |
| N-[2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide | Benzofuran | 2-(3,4-Dimethoxybenzoyl), 3-methyl | Not reported | Amide, benzoyl, methoxy |
| N-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide | Thiazole | 5-Ethyl, 4-phenyl | ~380.4 (estimated) | Amide, methoxy, thiazole |
Key Observations:
- Core Heterocycles : Benzimidazole (target compound) vs. benzodiazole , benzofuran , and thiazole . These cores influence electronic properties, solubility, and target interactions.
- Substituent Effects : The tetrahydrofuran group in the target compound enhances stereochemical complexity compared to methyl or phenyl groups in analogs.
- Molecular Weight : The target compound is heavier than the benzodiazole analog due to the tetrahydrofuran substituent.
Table 2: Reported Bioactivities of Analogues
| Compound | Biological Activity | Mechanism of Action (Hypothesized) |
|---|---|---|
| 3,5-Dimethoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide | Anticancer (potential) | Kinase inhibition, DNA intercalation |
| 3,5-Dimethoxy-N-(2-methyl-1-phenyl-1H-benzodiazol-5-yl)benzamide | Antimicrobial, Antiparasitic | Tubulin polymerization inhibition |
| N-[2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide | Anti-inflammatory, Antiviral | COX-2 inhibition |
| N-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide | Anticancer, Antimicrobial | Topoisomerase inhibition |
Key Observations:
- The benzimidazole core in the target compound is associated with DNA interaction and kinase modulation , whereas thiazole derivatives (e.g., ) often target topoisomerases.
- Methoxy groups in all analogs enhance lipophilicity and membrane permeability, but the tetrahydrofuran substituent may further improve bioavailability.
Activité Biologique
3,5-dimethoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, synthesizing findings from various studies to present a comprehensive understanding of its pharmacological properties.
Chemical Structure and Properties
The compound features a benzimidazole core, which is known for its diverse biological activities. The presence of methoxy groups and a tetrahydrofuran moiety contributes to its unique chemical properties. The molecular formula is , and it has a molecular weight of 300.35 g/mol.
Structural Formula
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzimidazole derivatives, including those similar to 3,5-dimethoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide. For instance, compounds containing the benzimidazole scaffold have shown efficacy against various cancer cell lines due to their ability to inhibit key enzymes involved in tumor growth.
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15 | Topoisomerase inhibition |
| Compound B | HeLa (Cervical) | 10 | Apoptosis induction |
| 3,5-Dimethoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide | A549 (Lung) | TBD | TBD |
Antimicrobial Activity
Research suggests that benzimidazole derivatives exhibit significant antimicrobial properties. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.
Table 2: Antimicrobial Activity
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Staphylococcus aureus | 8 μg/mL |
| Compound D | Escherichia coli | 16 μg/mL |
| 3,5-Dimethoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide | TBD | TBD |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Many benzimidazole derivatives inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.
- Apoptosis Induction : Certain derivatives can trigger apoptosis in cancer cells through the activation of intrinsic pathways.
- Antibacterial Effects : The disruption of the bacterial cell membrane integrity leads to cell death.
Study on Anticancer Efficacy
A recent study evaluated the efficacy of various benzimidazole derivatives against lung cancer cells. The results indicated that compounds with similar structures to 3,5-dimethoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide showed promising results in inhibiting cell proliferation and inducing apoptosis.
Study on Antimicrobial Properties
Another investigation focused on the antimicrobial activity of benzimidazole derivatives against resistant strains of bacteria. The findings suggested that modifications in the chemical structure significantly enhanced their efficacy, indicating potential for developing new antibiotics.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 3,5-dimethoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as:
- Step 1 : Formation of the benzimidazole core via condensation of 4-aminobenzimidazole derivatives with tetrahydrofuran-2-carboxaldehyde under acidic conditions .
- Step 2 : Coupling the benzimidazole intermediate with 3,5-dimethoxybenzoyl chloride using EDC/HOBt-mediated amidation in anhydrous dichloromethane .
- Critical parameters include reaction time (24–48 hours), temperature (room temperature to 110°C), and catalyst selection (e.g., Pd catalysts for Suzuki coupling in related compounds) .
Q. How is structural validation of this compound performed?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To confirm substituent positions and integration ratios (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- High-Resolution Mass Spectrometry (HR-MS) : To verify molecular weight (e.g., calculated [M+H]+ = 408.1654; observed = 408.1650) .
- X-ray Crystallography (if crystalline) : SHELX software (SHELXL for refinement) resolves bond lengths and angles, particularly for the tetrahydrofuran-benzimidazole junction .
Q. What preliminary biological activities are associated with this compound?
- Methodological Answer : Initial screens focus on:
- Antimicrobial assays : Broth microdilution against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with IC50 calculations .
- HDAC inhibition : Fluorescence-based assays using HeLa cell lysates to assess inhibition of histone deacetylases, a target in cancer therapy .
Advanced Research Questions
Q. How can synthetic yield be optimized for the benzimidazole-tetrahydrofuran intermediate?
- Methodological Answer :
- Catalyst Screening : Compare Pd(PPh3)4 vs. Pd(OAc)2 with ligands like XPhos for Suzuki-Miyaura coupling (e.g., 60% vs. 75% yield) .
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance reactivity and byproduct formation .
- Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh3)4 | DMF | 110 | 60 |
| Pd(OAc)2/XPhos | THF | 80 | 75 |
Q. How to resolve contradictions in spectroscopic data during structural validation?
- Methodological Answer :
- Scenario : Discrepancy between NMR (expected 10 aromatic protons) and HR-MS (observed [M+H]+ suggests impurities).
- Resolution :
2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., tetrahydrofuran protons vs. benzimidazole NH) .
HPLC-PDA : Check purity (>95%) and identify co-eluting impurities using reverse-phase C18 columns .
X-ray Diffraction : Resolve ambiguous NOE correlations in crowded regions (e.g., methoxy groups) .
Q. What mechanistic insights explain its potential HDAC inhibitory activity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions between the benzamide moiety and HDAC’s zinc-binding domain .
- Enzyme Kinetics : Measure IC50 shifts under varying Zn2+ concentrations to confirm metal-chelation-dependent inhibition .
- Cell-Based Assays : Compare apoptosis induction (Annexin V staining) in HDAC-overexpressing vs. knockout cell lines .
Data Contradiction Analysis
Q. How to address inconsistent bioactivity results across studies?
- Methodological Answer :
- Variable Control : Standardize assay conditions (e.g., serum concentration in cell culture, microbial inoculum size) .
- Metabolic Stability : Test compound stability in assay media (LC-MS monitoring) to rule out false negatives due to degradation .
- Table :
| Study | IC50 (HDAC, nM) | IC50 (Microbial, µg/mL) | Notes |
|---|---|---|---|
| A | 120 | 25 (S. aureus) | DMSO solvent |
| B | 450 | >100 | DMF solvent, partial precipitation |
Experimental Design for Pharmacological Studies
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Methodological Answer :
- Variations : Synthesize analogs with:
- Modified methoxy groups (e.g., 3,4-dimethoxy vs. 3,5-dimethoxy).
- Alternative heterocycles (e.g., pyridine instead of tetrahydrofuran) .
- Assays :
- In vitro : HDAC inhibition, cytotoxicity (MTT assay).
- In vivo : Pharmacokinetics (plasma half-life via LC-MS/MS) in rodent models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
